Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate

Medicinal chemistry Physicochemical profiling Pharmacophore design

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate (CAS 836621-26-2; molecular formula C₁₄H₁₄F₂N₂O₃; molecular weight 296.27 g/mol) is a synthetic 5-amino-6,7-difluoro-4-oxoquinoline-3-carboxylic acid ethyl ester classified as a fluorinated pharmaceutical intermediate. The compound belongs to the fluoroquinolone chemical class, characterized by the 4-oxo-1,4-dihydroquinoline-3-carboxylate core modified with an N1-ethyl substituent, electron-withdrawing fluorine atoms at the C6 and C7 positions, and a distinctive C5 primary amino group.

Molecular Formula C14H14F2N2O3
Molecular Weight 296.27 g/mol
Cat. No. B14086397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate
Molecular FormulaC14H14F2N2O3
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C(C(=C(C=C21)F)F)N)C(=O)OCC
InChIInChI=1S/C14H14F2N2O3/c1-3-18-6-7(14(20)21-4-2)13(19)10-9(18)5-8(15)11(16)12(10)17/h5-6H,3-4,17H2,1-2H3
InChIKeyDUWDFAZQUYERGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate (CAS 836621-26-2): Chemical Identity, Physicochemical Profile, and Procurement Specifications


Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate (CAS 836621-26-2; molecular formula C₁₄H₁₄F₂N₂O₃; molecular weight 296.27 g/mol) is a synthetic 5-amino-6,7-difluoro-4-oxoquinoline-3-carboxylic acid ethyl ester classified as a fluorinated pharmaceutical intermediate . The compound belongs to the fluoroquinolone chemical class, characterized by the 4-oxo-1,4-dihydroquinoline-3-carboxylate core modified with an N1-ethyl substituent, electron-withdrawing fluorine atoms at the C6 and C7 positions, and a distinctive C5 primary amino group . Key predicted physicochemical properties include a boiling point of 460.1 ± 45.0 °C, a density of 1.362 ± 0.06 g/cm³, and a pKa of 0.45 ± 0.70 . The compound is commercially available from multiple suppliers with certified purity grades of NLT 97% to NLT 98%, and is classified under the product category 'fluorine-containing pharmaceutical intermediates' (catalog number FU13018) .

Why the 5-Amino-6,7-difluoro Substitution Pattern in Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate Cannot Be Substituted by Common In-Class Analogs


Interchanging ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate with structurally adjacent 4-oxoquinoline-3-carboxylate esters—such as the 5-des-amino analog (ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 100505-08-6) or the corresponding 3-carboxylic acid (5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid, CAS 131683-96-0)—is chemically and functionally invalid [1]. The C5 primary amino group introduces a hydrogen-bond donor that is absent in the des-amino analog (HBD count 1 vs. 0), increasing the topological polar surface area and altering both solubility and target-binding pharmacophore geometry . The ethyl ester at C3 provides a protected carboxylate handle for further synthetic elaboration and confers distinct lipophilicity and hydrolysis kinetics relative to the free carboxylic acid form (predicted pKa shift from ~0.45 to approximately 6.2 upon ester hydrolysis) . These structural features are non-interchangeable in the context of medicinal chemistry structure–activity relationship (SAR) campaigns, impurity profiling, or synthetic route validation, where the exact combination of N1-ethyl, C5-amino, C6,C7-difluoro, and C3-ethyl ester must be maintained [2].

Quantitative Head-to-Head Evidence: Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate versus Its Closest Structural Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area: C5-Amino vs. C5-H Des-Amino Analog

The target compound possesses one hydrogen-bond donor (HBD) contributed by the C5 primary amino group, whereas the 5-des-amino analog ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100505-08-6) has HBD = 0 . This single HBD increases the topological polar surface area (tPSA) from approximately 55 Ų (des-amino analog) to an estimated ~75 Ų for the 5-amino derivative, directly impacting membrane permeability predictions and oral bioavailability scores according to Lipinski's Rule of Five [1]. In drug discovery programs, this difference can determine whether a compound series meets permeability thresholds for oral or CNS-targeted candidates.

Medicinal chemistry Physicochemical profiling Pharmacophore design

Certified Purity Grades: Target Compound NLT 98% vs. Des-Amino Analog Typical 95%

The target compound is commercially offered at NLT 98% purity by Fluoropharm (catalog FU13018) and at NLT 97% by MolCore (catalog MC10B614) . In contrast, the closest 5-des-amino analog ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 100505-08-6) is typically supplied at 95% purity (Bidepharm standard) . This 3-percentage-point differential in minimum certified purity represents a meaningful distinction for applications requiring high-purity starting materials, such as cGMP intermediate synthesis, analytical reference standard preparation, or impurity profiling where the presence of dehalogenated or deaminated byproducts must be minimized.

Chemical procurement Quality control Analytical chemistry

Predicted pKa and Ionization State: C5-Amino Ethyl Ester vs. Free Carboxylic Acid Analog

The predicted pKa of the target compound (ethyl ester form) is 0.45 ± 0.70, consistent with protonation of the quinoline nitrogen rather than carboxylate dissociation . The corresponding free carboxylic acid analog (5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid, CAS 131683-96-0) is expected to exhibit an additional acidic pKa of approximately 6.2–6.5 at the C3 carboxyl group, based on measured values for the structurally related ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate system (carboxylic acid form pKa = 6.2) . This ionization difference means the target compound remains predominantly neutral at physiological pH (pH 7.4), whereas the free acid would exist largely as the anionic carboxylate species, with direct consequences for logD, plasma protein binding, and passive membrane permeability in cell-based assays.

Ionization Lipophilicity Drug-likeness

Molecular Identity and Formula Weight: Target vs. 5-Des-Amino Analog and Free Acid

The target compound (C₁₄H₁₄F₂N₂O₃; MW 296.27 g/mol) is distinguishable from both the 5-des-amino N-ethyl analog (C₁₄H₁₃F₂NO₃; MW 281.26 g/mol; CAS 100505-08-6) and the free carboxylic acid form (C₁₂H₁₀F₂N₂O₃; MW 268.22 g/mol; CAS 131683-96-0) by unambiguous molecular formula and monoisotopic mass . The mass difference of +15.01 Da relative to the des-amino analog corresponds exactly to the replacement of a hydrogen atom with an amino group (NH₂ vs. H), while the mass difference of +28.05 Da relative to the free acid corresponds to the ethyl ester (–COOEt vs. –COOH) [1]. These mass differences are readily resolved by LC-MS or HRMS, enabling definitive identity confirmation and impurity tracking in synthetic workflows.

Analytical chemistry Inventory management Quality assurance

Predicted LogP and Lipophilicity Differential: C5-Amino Effect on Partition Coefficient

The 5-des-amino analog ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has an experimentally consistent XLogP3 of 2.2 and a vendor-reported LogP of 2.56 [1][2]. Introduction of the C5 amino group is predicted to reduce the partition coefficient by approximately 0.7–1.0 log units due to the added polarity and hydrogen-bonding capacity, yielding an estimated LogP of ~1.5–1.8 for the target compound [3]. This reduction in lipophilicity has direct implications for logD₇.₄, aqueous solubility, and metabolic stability—each of which is a key optimization parameter in lead optimization campaigns. The magnitude of this shift is consistent with the well-established π-value of approximately –1.23 for aromatic –NH₂ substitution in the Hansch hydrophobic substituent constant framework.

Lipophilicity ADME prediction Physicochemical profiling

Class-Level Biotarget Engagement: 5-Aminoquinolone DNA Gyrase Inhibition vs. Classical Fluoroquinolone Comparators

The 5-aminoquinolone subclass, to which the target compound belongs as an ethyl ester prodrug/form, has been shown in multiple patent disclosures to exhibit potent antibacterial activity against Gram-positive organisms including drug-resistant strains, with minimum inhibitory concentrations (MICs) reaching ≤0.06 µg/mL against clinical MRSA isolates for optimized 5-aminoquinolone-3-carboxylic acids . The C5 amino group is explicitly claimed to enhance Gram-positive potency relative to the corresponding C5-H or C5-OH analogs, a trend attributed to improved interactions with the DNA gyrase–DNA ternary complex [1]. The target compound, as the ethyl ester, serves as a key synthetic intermediate en route to these bioactive 5-aminoquinolone-3-carboxylic acids and can also be screened directly in whole-cell assays, where intracellular esterases may unmask the active carboxylate species. While head-to-head MIC data for the target ester vs. its free acid or vs. ciprofloxacin are not available in the public domain, the structural precedent established by US7348327B2 and EP0581189A1 confirms the critical role of the 5-amino-6,7-difluoro pharmacophore [2][3].

Antibacterial DNA gyrase Target engagement

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization: 5-Aminoquinolone SAR Campaigns Targeting Gram-Positive Pathogens

As established in Section 3 (Evidence Item 6), the 5-amino-6,7-difluoro pharmacophore defines a privileged substructure within the fluoroquinolone class for anti-MRSA activity. This compound serves as the optimal ethyl-ester-protected intermediate for systematic C7-side-chain diversification in SAR campaigns aimed at optimizing DNA gyrase inhibition potency and antibacterial spectrum . The certified NLT 98% purity (Evidence Item 2) ensures that observed biological activity can be confidently attributed to the intended structure rather than to deaminated impurities, which is critical when MIC values may reach sub-0.1 µg/mL ranges.

Analytical Reference Standard Preparation and Impurity Profiling for Fluoroquinolone Intermediates

The precise molecular formula (C₁₄H₁₄F₂N₂O₃; MW 296.27) and unambiguous mass differential of +15.01 Da relative to the common des-amino contaminant (Evidence Item 4) make this compound suitable as a chromatographic reference standard for HPLC and LC-MS impurity profiling [1]. Its predicted LogP of ~1.5–1.8 (Evidence Item 5) indicates reversed-phase retention behavior that is well-resolved from both the more lipophilic des-amino analog (LogP ~2.2–2.6) and the more polar free carboxylic acid, facilitating baseline separation in quality control methods.

Permeability and ADME Assays: Evaluating the Contribution of the Neutral Ethyl Ester Form

The target compound's predicted pKa of 0.45 and its predominantly neutral state at pH 7.4 (Evidence Item 3) make it a suitable probe for assessing passive membrane permeability in Caco-2 or PAMPA assays without the confounding effect of carboxylate ionization . This property enables direct comparison with the corresponding free acid analog (pKa₂ ~6.2; predominantly anionic at pH 7.4) to deconvolute the contribution of ionization state to cellular uptake and efflux ratio, informing prodrug vs. active drug design decisions.

Synthetic Route Scouting and Process Chemistry Development for 5-Aminofluoroquinolones

The ethyl ester handle at C3 (Evidence Items 3 and 4) provides a protected carboxylate that can withstand nucleophilic aromatic substitution conditions at C7, enabling late-stage hydrolysis to the active carboxylic acid pharmacophore . Procurement of the compound at NLT 98% purity (Evidence Item 2) from ISO-certified suppliers reduces the need for pre-reaction purification steps, improving overall yield and process mass intensity in route-scouting workflows. The compound is explicitly cataloged as a 'fluorine-containing pharmaceutical intermediate' (catalog FU13018), confirming its intended role in downstream API synthesis.

Quote Request

Request a Quote for Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.